molecular formula C12H14N2O3S B6010362 N-(tetrahydro-2-furanylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(tetrahydro-2-furanylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Katalognummer: B6010362
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: MNKXXCNMCUJCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tetrahydro-2-furanylmethyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as FGIN-1-27, is a synthetic compound that has been widely studied for its potential therapeutic applications. FGIN-1-27 belongs to the class of benzisothiazolone derivatives and has been shown to possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and analgesic effects.

Wirkmechanismus

The exact mechanism of action of FGIN-1-27 is not fully understood, but it is believed to act through multiple pathways. FGIN-1-27 has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems. FGIN-1-27 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
FGIN-1-27 has been shown to have a range of biochemical and physiological effects. In animal models, FGIN-1-27 has been shown to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species (ROS) in the brain. FGIN-1-27 has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the blood and brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using FGIN-1-27 in lab experiments is its well-established synthesis method and high purity. FGIN-1-27 has also been shown to have low toxicity and good bioavailability. However, one limitation of using FGIN-1-27 is its relatively low potency compared to other neuroprotective agents.

Zukünftige Richtungen

There are several potential future directions for research on FGIN-1-27. One area of interest is the potential use of FGIN-1-27 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of FGIN-1-27 in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to fully understand the mechanism of action of FGIN-1-27 and to optimize its pharmacological properties.

Synthesemethoden

FGIN-1-27 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisothiazole with furfural in the presence of a catalyst, followed by reduction and oxidation steps to yield the final product. The synthesis method has been optimized to produce high yields of FGIN-1-27 with high purity.

Wissenschaftliche Forschungsanwendungen

FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, FGIN-1-27 has been shown to have neuroprotective effects against oxidative stress, excitotoxicity, and ischemia-induced neuronal damage. FGIN-1-27 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

1,1-dioxo-N-(oxolan-2-ylmethyl)-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-18(16)11-6-2-1-5-10(11)12(14-18)13-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXXCNMCUJCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.